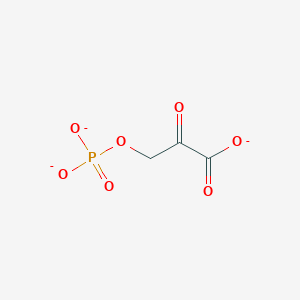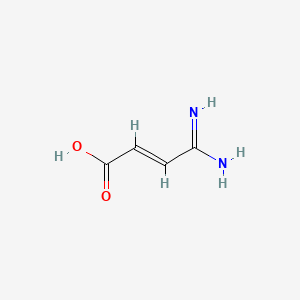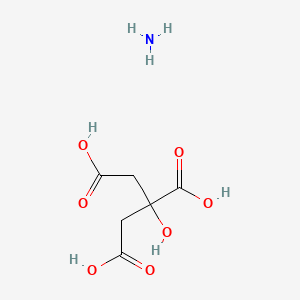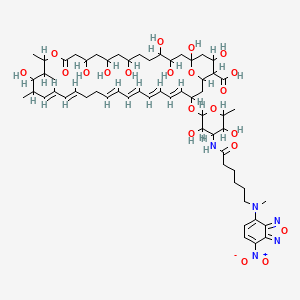
7-Hidroxi-4-metil-2(1H)-quinolona
Descripción general
Descripción
7-hydroxy-4-methyl-1H-quinolin-2-one is a quinolone and a hydroxyquinoline.
Aplicaciones Científicas De Investigación
Ciencia de Materiales: Películas de Mezcla de Polímeros
7-Hidroxi-4-metil-2(1H)-quinolona se ha utilizado en la creación de películas de mezcla de alcohol de polivinilo/almidón de maíz oxidado . Estas películas, que se crearon utilizando el método de fundición de disolventes, mostraron una fuerte unión de hidrógeno intermolecular que contribuyó al aumento de las propiedades mecánicas, una morfología superficial más suave, un aumento de la hidrofobicidad de la superficie y una mejor biodegradabilidad . Estas películas de mezcla tienen un uso potencial como material de envasado .
Ingeniería de Cristales: Interacciones Intermoleculares
El compuesto se ha estudiado por sus interacciones intermoleculares en la ingeniería de cristales . La estructura cristalina de la this compound y su hidrato se analizó en términos de la energía de interacción de las diferentes interacciones intermoleculares . Este análisis contribuye a la comprensión de la geometría molecular y las diferentes interacciones intermoleculares que controlan el empaquetamiento cristalino .
Propiedades Antioxidantes
Se ha encontrado que el compuesto exhibe propiedades antioxidantes . Esto lo hace potencialmente útil en diversas aplicaciones donde la oxidación es una preocupación, como en el envasado de alimentos o los productos farmacéuticos .
Biodegradabilidad
Se ha encontrado que la this compound mejora la biodegradabilidad de las películas de mezcla de alcohol de polivinilo/almidón de maíz oxidado . Esta propiedad es particularmente importante en el desarrollo de materiales respetuosos con el medio ambiente .
Propiedades Ópticas
Se ha encontrado que el compuesto afecta las propiedades ópticas de las películas de mezcla de alcohol de polivinilo/almidón de maíz oxidado . Esto podría tener implicaciones para su uso en diversas aplicaciones ópticas .
Enlaces de Hidrógeno
Se ha encontrado que la this compound forma fuertes enlaces de hidrógeno, que contribuyen a la estabilización del empaquetamiento cristalino . Esta propiedad es importante en el campo de la ingeniería de cristales .
Mecanismo De Acción
Target of Action
The primary targets of 7-Hydroxy-4-methyl-2(1H)-quinolone are various types of bacteria. The compound has shown significant antibacterial efficacy against drug-resistant and multidrug-resistant isolates . It has been particularly effective against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Escherichia coli .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth and proliferation. This alteration disrupts the normal functioning of the bacteria, leading to their eventual death .
Biochemical Pathways
The biochemical pathways affected by 7-Hydroxy-4-methyl-2(1H)-quinolone are those involved in bacterial growth and proliferation. By inhibiting these pathways, the compound prevents the bacteria from multiplying and spreading. This results in a decrease in the number of bacteria and a reduction in the severity of the bacterial infection .
Result of Action
The result of the action of 7-Hydroxy-4-methyl-2(1H)-quinolone is the inhibition of bacterial growth and proliferation. This leads to a decrease in the number of bacteria and a reduction in the severity of the bacterial infection . The compound’s action also results in the alteration of the bacterial cell surface structure, which further contributes to its antibacterial efficacy .
Action Environment
The action of 7-Hydroxy-4-methyl-2(1H)-quinolone can be influenced by various environmental factors. For example, the presence of other substances can affect the compound’s stability and efficacy. Additionally, the compound’s action can be influenced by the specific characteristics of the bacterial strains it targets
Safety and Hazards
Direcciones Futuras
Quinolin-2(1H)-ones are one of the important classes of compounds due to their prevalence in natural products and in pharmacologically useful compounds. They present an unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides . This reagent-free highly atom economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .
Análisis Bioquímico
Biochemical Properties
7-Hydroxy-4-methyl-1H-quinolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus . This interaction is significant as it highlights the compound’s potential antiviral properties. Additionally, 7-Hydroxy-4-methyl-1H-quinolin-2-one has been found to interact with the NMDA receptor, counteracting haloperidol-induced muscle rigidity in rats .
Cellular Effects
The effects of 7-Hydroxy-4-methyl-1H-quinolin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate cell apoptosis in certain cancer cell lines, thereby inhibiting tumor growth . This compound also affects calcium signaling pathways, which are crucial for various cellular functions .
Molecular Mechanism
At the molecular level, 7-Hydroxy-4-methyl-1H-quinolin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with the RNA-dependent RNA polymerase enzyme results in the inhibition of viral replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-4-methyl-1H-quinolin-2-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 7-Hydroxy-4-methyl-1H-quinolin-2-one vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
7-Hydroxy-4-methyl-1H-quinolin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Hydroxy-4-methyl-1H-quinolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The compound’s localization and accumulation within tissues are influenced by its binding affinity to specific proteins .
Subcellular Localization
7-Hydroxy-4-methyl-1H-quinolin-2-one exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression .
Propiedades
IUPAC Name |
7-hydroxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-10(13)11-9-5-7(12)2-3-8(6)9/h2-5,12H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEVEFULPUKTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174514 | |
| Record name | 2(1H)-Quinolone, 7-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20513-71-7 | |
| Record name | 7-Hydroxy-4-methylquinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20513-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-4-methylcarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020513717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20513-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinolone, 7-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-methyl-2(1H)-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXY-4-METHYLCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTK5C2SCS3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















